Ro-3306

Catalog No.
S548187
CAS No.
M.F
C18H13N3OS2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro-3306

Product Name

Ro-3306

IUPAC Name

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-

InChI Key

XOLMRFUGOINFDQ-YBEGLDIGSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

RO3306; RO 3306; RO-3306

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Description

The exact mass of the compound (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one is 351.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structural Features and Potential Applications

  • Heterocyclic Rings

    The molecule contains three heterocyclic rings: thiazole, thiophene, and quinoline. Heterocyclic rings are prevalent in many biologically active molecules, including pharmaceuticals. Thiazole rings are found in Vitamin B1 (thiamine) and some antibiotics . Quinoline rings are found in antimalarial drugs and some antibiotics . The presence of these rings suggests the molecule may have interesting biological properties, although further research is needed.

  • Functional Groups

    The molecule also possesses an amino group and a methylene linker. Amino groups are essential for interaction with biological molecules, and methylene linkers can provide flexibility for binding to target proteins. These functional groups further enhance the potential for the molecule to have biological activity.

Overall, the structural features of (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one warrant further investigation for potential medicinal applications. However, no published research has explored its biological activity to date.

Future Research Directions:

  • Synthesis and Characterization

    The first step would be to develop a reliable and efficient method to synthesize this molecule. Once synthesized, characterization using various spectroscopic techniques (e.g., NMR, MS) would be necessary to confirm its structure.

  • Biological Activity Studies

    Following successful synthesis and characterization, the molecule could be tested for various biological activities, such as antibacterial, antifungal, or anti-cancer properties. In vitro and in vivo studies would be required to determine its efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies

    If the molecule shows promising biological activity, SAR studies could be performed to understand how modifications to its structure affect its potency and selectivity. This information would be valuable for optimizing the molecule for therapeutic purposes.

RO-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a critical role in regulating the cell cycle, particularly the transition from the G2 phase to mitosis. Its empirical formula is C18H13N3OS2C_{18}H_{13}N_{3}OS_{2}, and it is characterized as an ATP-competitive inhibitor, with inhibition constants (KiK_i) of approximately 35 nM for the CDK1/cyclin B1 complex and 110 nM for the CDK1/cyclin A complex . RO-3306 is a cell-permeable compound, allowing it to effectively enter cells and exert its biological effects.

RO-3306 primarily inhibits CDK1 by competing with ATP for binding at the active site. It has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, such as HeLa and HCT116, by preventing the phosphorylation of substrates necessary for mitotic entry. The compound also demonstrates a reversible inhibition profile, meaning that its effects can be reversed upon removal from the cellular environment .

The biological activity of RO-3306 extends beyond mere cell cycle arrest. It has been observed to enhance apoptosis in cancer cells through mechanisms involving p53 signaling pathways. For instance, RO-3306 cooperates with Nutlin-3 to promote mitochondrial apoptosis independently of the cell cycle phase by downregulating anti-apoptotic proteins like Bcl-2 and survivin . Additionally, studies have indicated that RO-3306 exhibits antiviral properties against influenza virus infections by affecting host cell cycle dynamics .

  • Formation of Thiazole Ring: This involves the reaction of appropriate thiazole precursors under acidic or basic conditions.
  • Quinoline Derivative Formation: The introduction of quinoline moieties through cyclization reactions.
  • Final Coupling: The final product is obtained through coupling reactions that link the thiazole and quinoline components.

The detailed synthetic pathway can be adapted based on available reagents and desired yields.

RO-3306 has significant applications in both research and therapeutic contexts:

  • Cancer Research: It is widely used to study cell cycle regulation and the role of CDK1 in cancer progression.
  • Potential Therapeutics: Given its ability to induce apoptosis in cancer cells, RO-3306 is being explored as a potential therapeutic agent for various malignancies.
  • Antiviral Research: Recent studies suggest its efficacy against viral infections, particularly influenza, making it a candidate for antiviral drug development .

Interaction studies have revealed that RO-3306 not only inhibits CDK1 but also affects other kinases at higher concentrations. For example, it shows some inhibitory effects on CDK2 and PKCδ but with significantly higher KiK_i values (340 nM and 318 nM respectively), indicating lower selectivity compared to CDK1 . Furthermore, co-treatment with other compounds like AZ12253801 has demonstrated synergistic effects in inducing apoptosis in certain cancer cell lines.

Several compounds exhibit similar mechanisms of action or target cyclin-dependent kinases. Here are some notable examples:

Compound NameMechanism of ActionSelectivityUnique Features
RoscovitineInhibits multiple CDKsNon-selectiveBroad-spectrum CDK inhibition
PalbociclibSelective CDK4/6 inhibitorHigh selectivityUsed in clinical settings for breast cancer
DinaciclibInhibits multiple CDKsNon-selectivePotent against various cancer types
SeliciclibInhibits CDK2 and CDK9Moderate selectivityPotential use in hematological malignancies

RO-3306 stands out due to its high selectivity for CDK1 compared to other kinases at lower concentrations, making it a valuable tool for studying mitotic processes without broadly affecting other cellular pathways . Its unique ability to induce apoptosis through p53 signaling further differentiates it from other CDK inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

351.05000439 g/mol

Monoisotopic Mass

351.05000439 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one

Dates

Modify: 2023-08-15
1: Pantelias A, Karachristou I, Georgakilas AG, Terzoudi GI. Interphase Cytogenetic Analysis of Micronucleated and Multinucleated Cells Supports the Premature Chromosome Condensation Hypothesis as the Mechanistic Origin of Chromothripsis. Cancers (Basel). 2019 Aug 6;11(8). pii: E1123. doi: 10.3390/cancers11081123. PubMed PMID: 31390832; PubMed Central PMCID: PMC6721583.
2: Swadi RR, Sampat K, Herrmann A, Losty PD, See V, Moss DJ. CDK inhibitors reduce cell proliferation and reverse hypoxia-induced metastasis of neuroblastoma tumours in a chick embryo model. Sci Rep. 2019 Jun 24;9(1):9136. doi: 10.1038/s41598-019-45571-8. PubMed PMID: 31235824; PubMed Central PMCID: PMC6591221.
3: Subedar OD, Chiu LLY, Waldman SD. Cell Cycle Synchronization of Primary Articular Chondrocytes Enhances Chondrogenesis. Cartilage. 2019 Apr 11:1947603519841677. doi: 10.1177/1947603519841677. [Epub ahead of print] PubMed PMID: 30971093.
4: Gregg T, Sdao SM, Dhillon RS, Rensvold JW, Lewandowski SL, Pagliarini DJ, Denu JM, Merrins MJ. Obesity-dependent CDK1 signaling stimulates mitochondrial respiration at complex I in pancreatic β-cells. J Biol Chem. 2019 Mar 22;294(12):4656-4666. doi: 10.1074/jbc.RA118.006085. Epub 2019 Jan 30. PubMed PMID: 30700550; PubMed Central PMCID: PMC6433064.
5: Okumura D, Hagino M, Yamagishi A, Kaibori Y, Munira S, Saito Y, Nakayama Y. Inhibitors of the VEGF Receptor Suppress HeLa S3 Cell Proliferation via Misalignment of Chromosomes and Rotation of the Mitotic Spindle, Causing a Delay in M-Phase Progression. Int J Mol Sci. 2018 Dec 12;19(12). pii: E4014. doi: 10.3390/ijms19124014. PubMed PMID: 30545129; PubMed Central PMCID: PMC6320846.
6: de Macedo MP, Glanzner WG, Rissi VB, Gutierrez K, Currin L, Baldassarre H, Bordignon V. A fast and reliable protocol for activation of porcine oocytes. Theriogenology. 2019 Jan 1;123:22-29. doi: 10.1016/j.theriogenology.2018.09.021. Epub 2018 Sep 24. PubMed PMID: 30273737.
7: Jorda R, Hendrychová D, Voller J, Řezníčková E, Gucký T, Kryštof V. How Selective Are Pharmacological Inhibitors of Cell-Cycle-Regulating Cyclin-Dependent Kinases? J Med Chem. 2018 Oct 25;61(20):9105-9120. doi: 10.1021/acs.jmedchem.8b00049. Epub 2018 Oct 5. PubMed PMID: 30234987.
8: Santos AJM, Boucrot E. Probing Endocytosis During the Cell Cycle with Minimal Experimental Perturbation. Methods Mol Biol. 2018;1847:23-35. doi: 10.1007/978-1-4939-8719-1_3. Erratum in: Methods Mol Biol. 2018;1847:E1. PubMed PMID: 30129007.
9: Wu CX, Wang XQ, Chok SH, Man K, Tsang SHY, Chan ACY, Ma KW, Xia W, Cheung TT. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma. Theranostics. 2018 Jun 13;8(14):3737-3750. doi: 10.7150/thno.25487. eCollection 2018. PubMed PMID: 30083256; PubMed Central PMCID: PMC6071527.
10: Prevo R, Pirovano G, Puliyadi R, Herbert KJ, Rodriguez-Berriguete G, O'Docherty A, Greaves W, McKenna WG, Higgins GS. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Cell Cycle. 2018;17(12):1513-1523. doi: 10.1080/15384101.2018.1491236. Epub 2018 Jul 25. PubMed PMID: 30045664; PubMed Central PMCID: PMC6132956.
11: Zhang P, Kawakami H, Liu W, Zeng X, Strebhardt K, Tao K, Huang S, Sinicrope FA. Targeting CDK1 and MEK/ERK Overcomes Apoptotic Resistance in BRAF-Mutant Human Colorectal Cancer. Mol Cancer Res. 2018 Mar;16(3):378-389. doi: 10.1158/1541-7786.MCR-17-0404. Epub 2017 Dec 12. PubMed PMID: 29233910.
12: Bogusz J, Zrubek K, Rembacz KP, Grudnik P, Golik P, Romanowska M, Wladyka B, Dubin G. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Sci Rep. 2017 Oct 17;7(1):13399. doi: 10.1038/s41598-017-13557-z. PubMed PMID: 29042609; PubMed Central PMCID: PMC5645348.
13: Kudou K, Komatsu T, Nogami J, Maehara K, Harada A, Saeki H, Oki E, Maehara Y, Ohkawa Y. The requirement of Mettl3-promoted MyoD mRNA maintenance in proliferative myoblasts for skeletal muscle differentiation. Open Biol. 2017 Sep;7(9). pii: 170119. doi: 10.1098/rsob.170119. PubMed PMID: 28878038; PubMed Central PMCID: PMC5627051.
14: Gardner NJ, Gillespie PJ, Carrington JT, Shanks EJ, McElroy SP, Haagensen EJ, Frearson JA, Woodland A, Blow JJ. The High-Affinity Interaction between ORC and DNA that Is Required for Replication Licensing Is Inhibited by 2-Arylquinolin-4-Amines. Cell Chem Biol. 2017 Aug 17;24(8):981-992.e4. doi: 10.1016/j.chembiol.2017.06.019. Epub 2017 Aug 3. PubMed PMID: 28781123; PubMed Central PMCID: PMC5563080.
15: Sisinni L, Maddalena F, Condelli V, Pannone G, Simeon V, Li Bergolis V, Lopes E, Piscazzi A, Matassa DS, Mazzoccoli C, Nozza F, Lettini G, Amoroso MR, Bufo P, Esposito F, Landriscina M. TRAP1 controls cell cycle G2-M transition through the regulation of CDK1 and MAD2 expression/ubiquitination. J Pathol. 2017 Sep;243(1):123-134. doi: 10.1002/path.4936. Epub 2017 Aug 9. PubMed PMID: 28678347.
16: Cai J, Li B, Zhu Y, Fang X, Zhu M, Wang M, Liu S, Jiang X, Zheng J, Zhang X, Chen P. Prognostic Biomarker Identification Through Integrating the Gene Signatures of Hepatocellular Carcinoma Properties. EBioMedicine. 2017 May;19:18-30. doi: 10.1016/j.ebiom.2017.04.014. Epub 2017 Apr 12. PubMed PMID: 28434945; PubMed Central PMCID: PMC5440601.
17: Müllers E, Silva Cascales H, Burdova K, Macurek L, Lindqvist A. Residual Cdk1/2 activity after DNA damage promotes senescence. Aging Cell. 2017 Jun;16(3):575-584. doi: 10.1111/acel.12588. Epub 2017 Mar 26. PubMed PMID: 28345297; PubMed Central PMCID: PMC5418196.
18: Ma HT, Poon RY. Synchronization of HeLa Cells. Methods Mol Biol. 2017;1524:189-201. PubMed PMID: 27815904.
19: Wang XQ, Lo CM, Chen L, Ngan ES, Xu A, Poon RY. CDK1-PDK1-PI3K/Akt signaling pathway regulates embryonic and induced pluripotency. Cell Death Differ. 2017 Jan;24(1):38-48. doi: 10.1038/cdd.2016.84. Epub 2016 Sep 16. PubMed PMID: 27636107; PubMed Central PMCID: PMC5260505.
20: Yang W, Cho H, Shin HY, Chung JY, Kang ES, Lee EJ, Kim JH. Accumulation of cytoplasmic Cdk1 is associated with cancer growth and survival rate in epithelial ovarian cancer. Oncotarget. 2016 Aug 2;7(31):49481-49497. doi: 10.18632/oncotarget.10373. PubMed PMID: 27385216; PubMed Central PMCID: PMC5226523.

Explore Compound Types